1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
The synthesis of 1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of benzoylacetone with 3-amino-5-bromopyridine in the presence of an acid catalyst can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism by which 1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This interaction can modulate specific cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: A compound with a similar pyrrolo[2,3-c]pyridine core but with different functional groups, showing different biological activities.
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: A brominated derivative with distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-methyl-6-(2-phenylethyl)pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-17-10-8-14-9-12-18(16(19)15(14)17)11-7-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXOPVVFWWEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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